2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of an amino group, a dimethylphenyl group, a methoxybenzoyl group, and a carboxamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst such as palladium or copper and is carried out under inert conditions to prevent oxidation.
Introduction of Functional Groups: The amino group, dimethylphenyl group, and methoxybenzoyl group are introduced through various substitution reactions. These reactions may involve reagents such as amines, halides, and esters, and are typically carried out under controlled temperatures and pH conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another. Common reagents include halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halides in the presence of a base, amines in the presence of a coupling agent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate biological pathways and interact with specific molecular targets.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various physiological functions.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide: The parent compound.
2-amino-N-(3,5-dimethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide: A similar compound with a different position of the methoxy group.
2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxylate: A similar compound with a carboxylate group instead of a carboxamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound in scientific research.
Biological Activity
2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, with the CAS number 903313-18-8, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H23N3O3
- Molecular Weight : 413.5 g/mol
- Structural Features : The compound features an indolizine core substituted with an amino group and a methoxybenzoyl moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of cancer treatment and cellular apoptosis. Research indicates that it may exhibit anti-proliferative effects against various cancer cell lines.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Some studies suggest that compounds with similar structures can cause cell cycle arrest at specific phases, thereby inhibiting tumor growth.
Case Study 1: Antitumor Activity
A study evaluated the effects of related compounds on colon cancer cell lines (HCT116 and SW480). The results indicated that these compounds induced significant apoptotic cell death in a dose-dependent manner, suggesting that this compound could exhibit similar properties .
Case Study 2: Inhibition of Key Signaling Pathways
Research demonstrated that treatment with related compounds inhibited the DNA binding activity of STAT3 and NF-κB in colon cancer cells. This inhibition was associated with increased expression of apoptotic proteins (e.g., Bax, cleaved caspase-3) and decreased levels of anti-apoptotic proteins like Bcl-2 .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-amino-N-(3,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-15-11-16(2)13-18(12-15)27-25(30)21-20-9-4-5-10-28(20)23(22(21)26)24(29)17-7-6-8-19(14-17)31-3/h4-14H,26H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVKXLSZNJVTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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